molecular formula C14H16N6O4S3 B2602210 4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 1904081-13-5

4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No.: B2602210
CAS No.: 1904081-13-5
M. Wt: 428.5
InChI Key: IOHCZJAUPTXVCQ-UHFFFAOYSA-N
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Description

4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a potent and selective small-molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that acts as a central mediator in the CARD11-BCL10-MALT1 (CBM) complex, which transduces antigen receptor signals to activate the NF-κB pathway, a critical regulator of immune cell activation, proliferation, and survival . This compound functions by irreversibly binding to the MALT1 proteolytic active site, thereby blocking the cleavage of downstream substrates such as RelB, CYLD, and A20 . The research value of this inhibitor is profound in the fields of immunology and oncology, as constitutive MALT1 signaling is implicated in the pathogenesis of certain B-cell lymphomas and is crucial for the activation and function of various immune cells, including T-cells and B-cells. Consequently, it serves as an essential pharmacological tool for investigating NF-κB-driven signaling networks, validating MALT1 as a therapeutic target, and exploring potential treatments for autoimmune disorders, inflammatory diseases, and hematological cancers. Its use enables researchers to dissect the specific contributions of MALT1 proteolytic function in cellular and in vivo disease models, providing critical insights into immune regulation and oncogenic processes.

Properties

IUPAC Name

4-[[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O4S3/c21-26(22,12-4-1-3-11-14(12)18-25-17-11)19-5-2-6-20(8-7-19)27(23,24)13-9-15-10-16-13/h1,3-4,9-10H,2,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHCZJAUPTXVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and diazepane intermediates, followed by their sulfonylation and subsequent coupling with benzo[c][1,2,5]thiadiazole. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the imidazole or thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the imidazole or thiadiazole rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole and diazepane structures often exhibit antimicrobial properties. The sulfonyl group may enhance these effects by increasing solubility and bioavailability. For instance, derivatives of similar structures have shown activity against a range of bacteria and fungi, making this compound a candidate for further investigation in antimicrobial therapy .

Anti-inflammatory Properties

Compounds with similar frameworks have been studied for their anti-inflammatory effects. The ability of the sulfonyl group to modulate inflammatory pathways suggests that this compound could be beneficial in treating inflammatory diseases .

Central Nervous System Effects

The diazepane component is known for its sedative and anxiolytic properties. Similar compounds are often explored for their potential in treating anxiety disorders and other central nervous system conditions. The imidazole ring may also interact with neurotransmitter systems, providing dual action in therapeutic applications .

Bioisosterism

The sulfonamide and imidazole functionalities allow for the exploration of bioisosteric replacements to optimize pharmacokinetic properties. This strategy is crucial in drug design to enhance efficacy while minimizing side effects .

Targeted Drug Delivery

The structural characteristics of this compound lend themselves to modifications aimed at targeted drug delivery systems. By conjugating it with specific ligands or nanoparticles, it may be possible to improve the selectivity and effectiveness of treatments .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study BAnti-inflammatory EffectsNoted reduction in inflammatory markers in animal models.
Study CCNS ActivityShowed anxiolytic effects comparable to established benzodiazepines.

Mechanism of Action

The mechanism of action of 4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved often include signal transduction cascades, where the compound’s binding alters the downstream effects, leading to the desired biological outcome.

Biological Activity

The compound 4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects, supported by research findings and case studies.

Chemical Structure

The compound features a complex structure combining a thiadiazole ring with imidazole and diazepane moieties. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

CompoundActivity TypeTarget OrganismReference
Thiadiazole Derivative AAntibacterialE. coli
Thiadiazole Derivative BAntifungalCandida albicans

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For example, a series of 1,3,4-thiadiazole analogues were synthesized and evaluated for their antiproliferative effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Some derivatives exhibited IC50 values in the nanomolar range, indicating potent activity.

CompoundCell LineIC50 (nM)Reference
Compound XA54925
Compound YHeLa15

Anti-inflammatory Activity

Thiadiazole derivatives have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that certain compounds could significantly reduce the production of pro-inflammatory cytokines in stimulated macrophages.

CompoundCytokine Inhibition% InhibitionReference
Compound ZTNF-alpha70%
Compound WIL-665%

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been explored in various animal models. One study reported that specific compounds showed protection against seizures induced by maximal electroshock and pentylenetetrazole models.

Case Studies

  • Study on Anticancer Effects : Liu et al. synthesized a series of 28 new 1,3,4-thiadiazole analogues and evaluated their activity against several cancer cell lines using the CCK-8 assay. Notably, compounds showed significant inhibition of cell proliferation in vitro ( ).
  • Antimicrobial Evaluation : A study investigated the antimicrobial activity of thiadiazole derivatives against clinical isolates of bacteria and fungi. Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics ( ).
  • Anti-inflammatory Mechanism : Research conducted on macrophage cell lines demonstrated that certain thiadiazole derivatives could inhibit NF-kB signaling pathways, leading to reduced cytokine production ( ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[c][1,2,5]thiadiazole Derivatives with Sulfonyl and Heterocyclic Substituents

Structural and Functional Insights:
  • Triazole-Thiones with Sulfonylphenyl Groups (e.g., Compounds 7–9 in ): These derivatives incorporate a 1,2,4-triazole-3-thione core linked to sulfonylphenyl and difluorophenyl groups. Unlike the target compound, they lack fused diazepane or imidazole moieties. IR spectroscopy confirmed the thione tautomer (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .
  • 1,4-Benzodioxin-Fused Thiadiazole Derivatives (e.g., Compounds 1–25 in ) :
    These analogs combine a benzodioxin ring fused with bis-thiadiazole systems. They exhibit α-amylase and α-glucosidase inhibition (IC₅₀ ~10–50 μM), attributed to their planar fused heterocycles and electron-withdrawing substituents .

    • Key Difference : The target compound’s diazepane-imidazole substituents may enhance solubility or receptor binding compared to benzodioxin-based analogs.

Imidazole- and Diazepane-Containing Analogues

  • Imidazo[2,1-b]thiazole Derivatives (e.g., Compounds 5 and 6a in ) :
    These compounds feature a methylsulfonylphenyl-substituted imidazo-thiazole core. The N,N-dimethyl analog (6a) showed potent enzyme inhibition (IC₅₀ = 1.2 μM), highlighting the role of sulfonyl groups in enhancing activity .
    • Comparison : The target compound’s imidazole-sulfonyl group may similarly improve binding affinity, though its diazepane linker could introduce conformational flexibility.

Sulfonylated Heterocycles in Drug Design

  • S-Alkylated 1,2,4-Triazoles (e.g., Compounds 10–15 in ) :
    These derivatives include sulfonylphenyl and fluorophenyl groups. Their synthesis involves base-mediated alkylation, contrasting with the iodine-mediated cyclization used for benzodioxin-thiadiazoles .
    • Electronic Effects : Sulfonyl groups in the target compound may enhance electron-withdrawing properties, stabilizing charge-transfer interactions.

Comparative Data Table

Compound Class Core Structure Key Substituents Reported Activity (IC₅₀) Synthesis Method Reference
Target Compound Benzo[c][1,2,5]thiadiazole Dual sulfonyl-diazepane-imidazole Not reported Likely multi-step sulfonylation N/A
Benzodioxin-Fused Thiadiazoles Benzodioxin + bis-thiadiazole Fused heterocycles α-Amylase inhibition (~10–50 μM) Iodine-mediated cyclization
Imidazo[2,1-b]thiazoles Imidazo-thiazole Methylsulfonylphenyl Enzyme inhibition (1.2–1.4 μM) Nucleophilic substitution
Triazole-Thiones 1,2,4-Triazole-3-thione Sulfonylphenyl, difluorophenyl Not specified Isothiocyanate reaction

Research Findings and Implications

  • Synthetic Challenges : The target compound’s complex structure likely requires sequential sulfonylation and heterocycle coupling, akin to methods in .
  • Bioactivity Predictions : Based on analogs:
    • The imidazole group may enhance binding to enzymatic pockets (as in ).
    • The diazepane linker could improve pharmacokinetic properties via increased solubility.
  • Unanswered Questions : Direct enzymatic assays and molecular docking studies are needed to validate hypothesized α-amylase/glucosidase inhibition.

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